Benzene, (ethynylseleno)- Benzene, (ethynylseleno)-
Brand Name: Vulcanchem
CAS No.: 65910-12-5
VCID: VC20606500
InChI: InChI=1S/C8H6Se/c1-2-9-8-6-4-3-5-7-8/h1,3-7H
SMILES:
Molecular Formula: C8H6Se
Molecular Weight: 181.10 g/mol

Benzene, (ethynylseleno)-

CAS No.: 65910-12-5

Cat. No.: VC20606500

Molecular Formula: C8H6Se

Molecular Weight: 181.10 g/mol

* For research use only. Not for human or veterinary use.

Benzene, (ethynylseleno)- - 65910-12-5

Specification

CAS No. 65910-12-5
Molecular Formula C8H6Se
Molecular Weight 181.10 g/mol
IUPAC Name ethynylselanylbenzene
Standard InChI InChI=1S/C8H6Se/c1-2-9-8-6-4-3-5-7-8/h1,3-7H
Standard InChI Key OKYQFFAFTHBYFY-UHFFFAOYSA-N
Canonical SMILES C#C[Se]C1=CC=CC=C1

Introduction

Structural and Electronic Characteristics of Benzene, (Ethynylseleno)-

Benzene, (ethynylseleno)-, features a benzene ring substituted with a selenoethynyl (-SeC≡CH) group. The selenium atom bridges the aromatic ring and the ethynyl moiety, creating a conjugated system that influences both electronic and steric properties. Compared to benzeneselenol, the ethynyl group introduces additional π-electron density, which may enhance resonance stabilization and alter reactivity patterns .

Key structural parameters (theoretical):

  • Bond lengths: The C-Se bond in selenoethynyl groups typically measures ~1.90–1.95 Å, slightly shorter than C-S bonds due to selenium’s larger atomic radius.

  • Bond angles: The Se-C≡C bond angle approximates 180°, consistent with sp-hybridization at the ethynyl carbon.

Synthetic Pathways to Benzene, (Ethynylseleno)-

Grignard Reagent-Based Synthesis

Analogous to benzeneselenol synthesis , benzene, (ethynylseleno)-, may be prepared via reactions of phenylmagnesium bromide (PhMgBr) with selenium, followed by ethynylation:

  • Selenium incorporation:

    PhMgBr+SePhSeMgBr\text{PhMgBr} + \text{Se} \rightarrow \text{PhSeMgBr}
  • Ethynyl group introduction:

    PhSeMgBr+HC≡CLiPhSeC≡CH+MgBrLi\text{PhSeMgBr} + \text{HC≡CLi} \rightarrow \text{PhSeC≡CH} + \text{MgBrLi}

This route remains hypothetical but is grounded in established selenol synthesis methodologies .

Diselenide Reduction and Functionalization

Diphenyldiselenide (PhSeSePh), a common benzeneselenol precursor , could be reduced to PhSe⁻, which might subsequently react with ethynylating agents (e.g., acetylene gas under catalytic conditions):

PhSe⁻+HC≡CHPhSeC≡CH+H⁻\text{PhSe⁻} + \text{HC≡CH} \rightarrow \text{PhSeC≡CH} + \text{H⁻}

Reactivity and Stability

Oxidative Susceptibility

4PhSeC≡CH+O22PhSeC≡C-SeC≡CPh+2H2O4 \, \text{PhSeC≡CH} + \text{O}_2 \rightarrow 2 \, \text{PhSeC≡C-SeC≡CPh} + 2 \, \text{H}_2\text{O}

The diselenide product could be reconverted to the selenol via reduction .

Acid-Base Behavior

The acidity of PhSeC≡CH is expected to exceed that of benzeneselenol (pKₐ ≈ 5.9) due to the electron-withdrawing ethynyl group, potentially lowering the pKₐ to ~4.5–5.0. This enhances nucleophilicity of the conjugate base (PhSeC≡C⁻), making it a potent reagent in substitution reactions.

Applications in Organic Synthesis

Nucleophilic Selenium Transfer

The PhSeC≡C⁻ anion can act as a selenium nucleophile in C-Se bond-forming reactions, analogous to PhSe⁻ . For example:

R-X+PhSeC≡C⁻R-SeC≡CPh+X⁻\text{R-X} + \text{PhSeC≡C⁻} \rightarrow \text{R-SeC≡CPh} + \text{X⁻}

This reactivity is valuable in synthesizing selenoalkynes for materials science applications.

Coordination Chemistry

The ethynylseleno group’s linear geometry and π-system facilitate coordination to transition metals, enabling catalytic applications. For instance, Pd(II) complexes of PhSeC≡CH could mediate Sonogashira-type couplings.

Future Research Directions

  • Spectroscopic Characterization: Experimental determination of IR, NMR, and UV-Vis spectra to validate theoretical models.

  • Catalytic Applications: Exploration of PhSeC≡CH in cross-coupling reactions and polymer synthesis.

  • Toxicological Profiling: Risk assessment akin to BTEX compounds , given structural similarities to benzene derivatives.

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